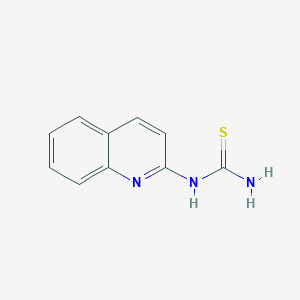
Allyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyltin compounds are a subset of organotin compounds, which are characterized by the presence of a tin-carbon bond. These compounds are of significant interest in organic synthesis due to their versatility and reactivity. This compound compounds, such as this compound tribromide, are particularly notable for their ability to participate in a variety of chemical reactions, making them valuable reagents in both academic and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions: Allyltin compounds can be synthesized through several methods. One common approach involves the reaction of allyl halides with tin halides in the presence of a reducing agent. For example, this compound tribromide can be prepared by reacting allyl bromide with tin tribromide under controlled conditions .
Industrial Production Methods: On an industrial scale, organotin compounds, including this compound derivatives, are typically produced by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents (RMgX) are often used in these reactions, although they require large volumes of solvent and can be expensive .
化学反応の分析
Types of Reactions: Allyltin compounds undergo a variety of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form tin oxides and hydroxides.
Reduction: These compounds can be reduced to form tin hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed.
Major Products:
Oxidation: Tin oxides and hydroxides.
Reduction: Tin hydrides.
Substitution: Allylbenzenes and other substituted aromatic compounds.
科学的研究の応用
Allyltin compounds have a wide range of applications in scientific research:
Chemistry: They are used as reagents in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound compounds are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the potential therapeutic uses of this compound compounds, including their use as antifungal and antibacterial agents.
Industry: this compound compounds are used in the production of polymers, as stabilizers for polyvinyl chloride (PVC), and as catalysts in various industrial processes
作用機序
The mechanism of action of allyltin compounds varies depending on the specific reaction and contextFor example, this compound tribromide can act as a Lewis acid to catalyze the ring-opening reactions of epoxides with alcohols, leading to the formation of homoallyl alcohols and halohydrins . The molecular targets and pathways involved in these reactions are often related to the ability of the tin atom to coordinate with other atoms and molecules, thereby stabilizing transition states and intermediates .
類似化合物との比較
Trimethyltin chloride: An organotin compound with similar reactivity but different substituents.
Tributyltin chloride: Another organotin compound known for its use as a biocide and in industrial applications.
Diethyltin diiodide: One of the earliest discovered organotin compounds.
Uniqueness: Allyltin compounds are unique in their ability to participate in a wide range of chemical reactions, particularly those involving the formation of carbon-carbon bonds. Their versatility and reactivity make them valuable tools in both research and industrial applications .
特性
CAS番号 |
108769-77-3 |
|---|---|
分子式 |
C3H5Sn |
分子量 |
159.78 g/mol |
InChI |
InChI=1S/C3H5.Sn/c1-3-2;/h3H,1-2H2; |
InChIキー |
WLHPCEJPGLYEJZ-UHFFFAOYSA-N |
正規SMILES |
C=CC[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-benzo[b]thiophene-3-carboxylic acid-amide](/img/structure/B8295919.png)







![4-Piperidinemethanamine,4-(4-chlorophenyl)-1-(1h-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B8295960.png)
![(1S,3R,4S)-4-Azido-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8295963.png)


